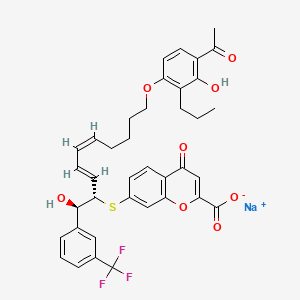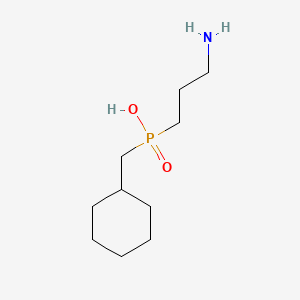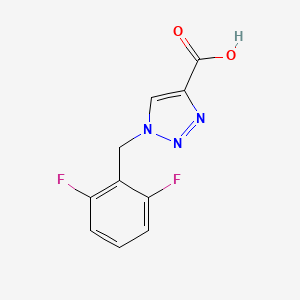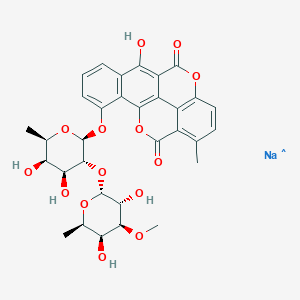
Chartreusin, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chartreusin sodium is a biochemical.
Applications De Recherche Scientifique
Solubility Enhancement
- The aqueous solubility of chartreusin, a cytotoxic agent, is significantly increased at neutral pH in the presence of hydroxybenzoates. This solubility enhancement is attributed to the interactions between water molecules and chartreusin, involving electrostatic and hydrophobic interactions. Such improvements in solubility can facilitate its application in various medical and scientific research scenarios (Poochikian & Cradock, 1979).
Antitumor Activity
- Chartreusin has shown significant therapeutic activity against various experimental mouse tumors. It is particularly effective when administered intraperitoneally (i.p.), suggesting a close and prolonged interaction with tumor cells is crucial for its efficacy (Mcgovren et al., 1977).
Chemical and Biosynthetic Studies
- Chartreusin's structure and biosynthesis have been extensively studied, offering insights into its potential as a cancer chemotherapy drug. Its structure is not overly complex, making it a suitable candidate for analogue synthesis programs and further drug development (Beisler, 1982).
Synthesis and Derivatives
- The synthesis of chartreusin analogues, exploring different molecular structures, has been conducted to improve its antitumor activities and pharmacokinetic properties. These efforts reflect the continuous interest in developing chartreusin-based therapies for cancer treatment (Takai et al., 1980).
Biosynthesis Insights
- The production of chartreusin involves oxidative rearrangement of an anthracyclic polyketide, as revealed by molecular analysis and pathway studies. Understanding these mechanisms can provide deeper insights into the compound's synthesis and potential modifications for therapeutic use (Xu et al., 2005).
Antibacterial Activities
- Chartreusin exhibits strong antibacterial properties, apart from its antitumor effects. The compound binds to DNA, influencing its ability to inhibit RNA synthesis and cause DNA strand scission. These properties suggest potential applications in treating bacterial infections and understanding DNA-protein interactions (Portugal, 2003).
Propriétés
Numéro CAS |
1393-72-2 |
|---|---|
Nom du produit |
Chartreusin, sodium salt |
Formule moléculaire |
C32H31NaO14 |
Poids moléculaire |
663.6 g/mol |
InChI |
InChI=1S/C32H32O14.Na/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31;/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3;/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+;/m1./s1 |
Clé InChI |
VAQXDDCZGDHANK-VUEGQKLDSA-M |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O.[Na] |
SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na] |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Chartreusin sodium; X465A sodium salt. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



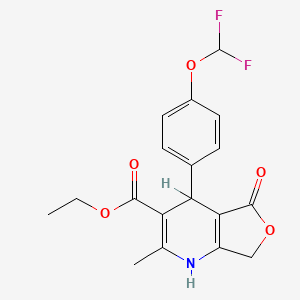
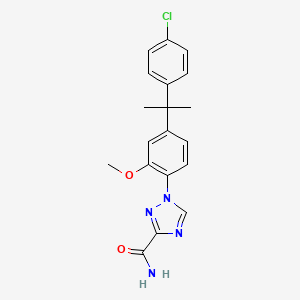
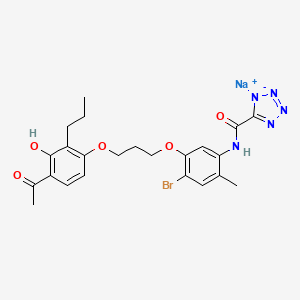
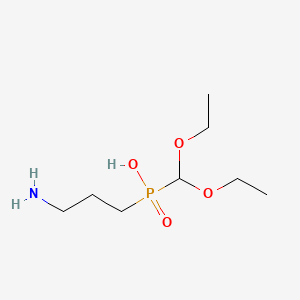
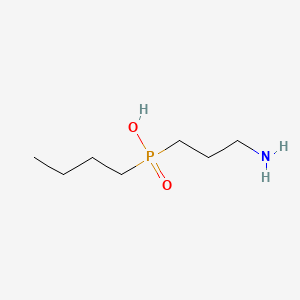
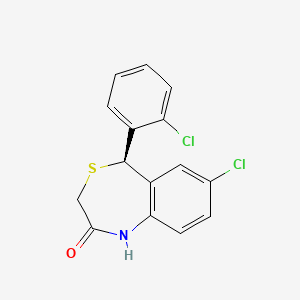
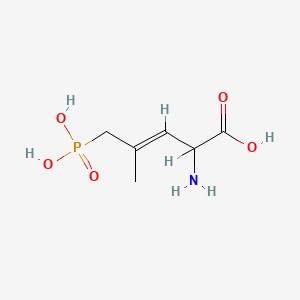
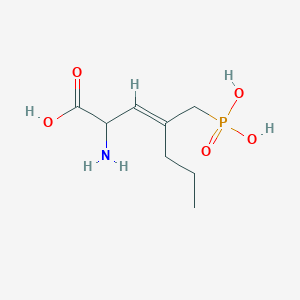
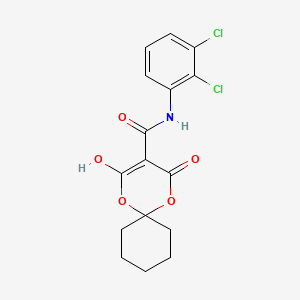
![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)
![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)
